Hydrazine, (2-phenyl-2-propenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LJP-1207 involves the reaction of 2-phenyl-allyl hydrazine with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process involves the following steps:
- Preparation of 2-phenyl-allyl hydrazine.
- Reaction with hydrochloric acid to form the hydrochloride salt.
- Purification through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of LJP-1207 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets pharmaceutical-grade standards. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: LJP-1207 primarily undergoes oxidation and reduction reactions due to its hydrazine moiety. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: LJP-1207 can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: The major products include corresponding aldehydes and ketones.
Reduction: The major products are the reduced forms of the hydrazine moiety.
Substitution: The products depend on the nucleophile used and the reaction conditions.
Scientific Research Applications
LJP-1207 has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a reference compound in studies involving SSAO inhibitors.
Biology: Investigated for its role in modulating inflammatory responses and oxidative stress.
Medicine: Potential therapeutic agent for treating inflammatory diseases, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and as a tool in biochemical research
Mechanism of Action
LJP-1207 exerts its effects by inhibiting the enzymatic activity of semicarbazide-sensitive amine oxidase (SSAO) or vascular adhesion protein-1 (VAP-1). This inhibition prevents the oxidative deamination of primary amines, reducing the formation of reactive aldehydes, hydrogen peroxide, and ammonia. By blocking both the enzymatic and adhesive functions of SSAO/VAP-1, LJP-1207 reduces inflammation and oxidative stress, thereby providing therapeutic benefits in various inflammatory and metabolic diseases .
Comparison with Similar Compounds
- SZV-1287
- Hydralazine
- PXS-4728A
Properties
CAS No. |
843651-62-7 |
---|---|
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-phenylprop-2-enylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-8(7-11-10)9-5-3-2-4-6-9;/h2-6,11H,1,7,10H2;1H |
InChI Key |
SSRWZZHWIPKMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNN)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.